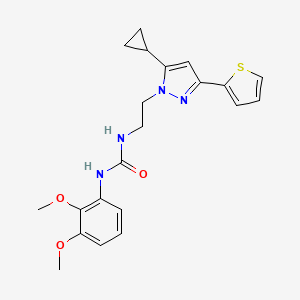
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Known for its complex structure, it contains a cyclopropyl group, a thiophene ring, a pyrazole moiety, and a dimethoxyphenyl group, making it a unique and multifaceted molecule.
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple steps. These steps often include:
Formation of the pyrazole ring through cyclization reactions.
Introduction of the cyclopropyl and thiophene groups via substitution reactions.
Synthesis of the urea moiety by reaction of appropriate amines and isocyanates.
Coupling these intermediates to yield the final product.
Industrial Production Methods
Industrial production would likely optimize these synthetic routes for efficiency, yield, and cost. Techniques such as continuous flow synthesis and automated processes could be employed to scale up the production while maintaining consistency and purity.
Types of Reactions it Undergoes
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of thiophene to sulfoxides or sulfones.
Reduction: : Hydrogenation of cyclopropyl groups.
Substitution: : Halogenation of the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or peracids for oxidation reactions.
Catalytic hydrogenation using palladium on carbon for reduction.
Halogenation agents such as N-bromosuccinimide (NBS) for substitution reactions.
Major Products Formed from These Reactions
Sulfoxides and sulfones from oxidation.
Saturated cyclopropyl derivatives from reduction.
Halogenated pyrazole or thiophene compounds from substitution reactions.
Aplicaciones Científicas De Investigación
1-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has been studied for various applications:
In Chemistry
As a ligand in coordination chemistry for catalysis and material science.
In Biology
As a potential enzyme inhibitor or receptor modulator in biochemical studies.
In Medicine
Evaluated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
In Industry
Used as an intermediate in the synthesis of advanced materials and pharmaceuticals.
Mecanismo De Acción
The compound's mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of biochemical pathways, inhibition of enzymatic activity, or alteration of cellular functions.
Comparación Con Compuestos Similares
Similar compounds include those with pyrazole, thiophene, and cyclopropyl groups
List of Similar Compounds
1-(2-(3-Phenyl-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
1-(2-(5-Methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
1-(2-(5-Cyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
Propiedades
IUPAC Name |
1-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-27-18-6-3-5-15(20(18)28-2)23-21(26)22-10-11-25-17(14-8-9-14)13-16(24-25)19-7-4-12-29-19/h3-7,12-14H,8-11H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKYFMKRHCTPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(3,4-difluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2947418.png)

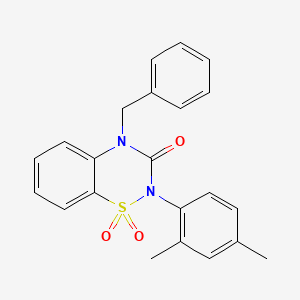
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947422.png)
![3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2947423.png)
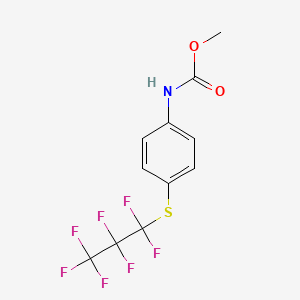
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B2947425.png)
![4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/new.no-structure.jpg)
![N-[1-(2,4-difluorophenyl)cyclobutyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2947434.png)
![1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B2947436.png)
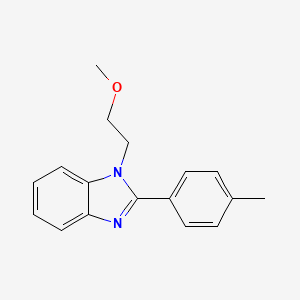
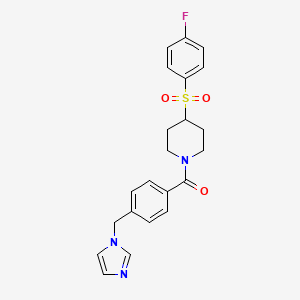
![N'-(3,4-dimethylphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2947439.png)
